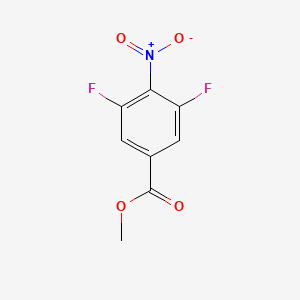

Methyl 3,5-difluoro-4-nitrobenzoate

Description

Methyl 3,5-difluoro-4-nitrobenzoate (CAS 1123172-87-1) is a fluorinated aromatic ester with the molecular formula C₈H₅F₂NO₄ and a molecular weight of 217.13 g/mol . It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive nitro and ester functional groups . The compound is stored at room temperature in dry conditions and exhibits significant toxicity (H301, H311, H331), necessitating strict safety protocols during handling .

Properties

IUPAC Name |

methyl 3,5-difluoro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLVODHRRUKGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3,5-difluoro-4-nitrobenzoate (CAS Number: 1123172-87-1) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl 3,5-difluoro-4-nitrobenzoate is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : 217.13 g/mol

- IUPAC Name : Methyl 3,5-difluoro-4-nitrobenzoate

- SMILES Notation : O=C(OC)C1=CC(F)=C(N+=O)C(F)=C1

The compound contains two fluorine atoms and a nitro group attached to a benzene ring, which influence its reactivity and biological interactions.

The biological activity of methyl 3,5-difluoro-4-nitrobenzoate is primarily attributed to its ability to interact with specific biological targets. The nitro group can undergo reduction, forming reactive intermediates that potentially interact with various biomolecules. The presence of fluorine atoms enhances the compound's stability and modifies its reactivity profile, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research has indicated that methyl 3,5-difluoro-4-nitrobenzoate exhibits antimicrobial properties against certain bacterial strains. A study evaluated its inhibitory effects on the growth of various pathogens. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of methyl 3,5-difluoro-4-nitrobenzoate on cancer cell lines. The compound was tested against several cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are shown in Table 2.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest in G0/G1 phase |

The IC50 values indicate that methyl 3,5-difluoro-4-nitrobenzoate possesses significant cytotoxic effects on these cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Study 1: Anticancer Potential

A recent study explored the anticancer potential of methyl 3,5-difluoro-4-nitrobenzoate in vivo using xenograft models. The compound was administered at varying doses over a period of four weeks. Tumor growth was significantly inhibited compared to control groups, with a reported tumor volume reduction of up to 70% at higher doses.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which methyl 3,5-difluoro-4-nitrobenzoate induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 populations in treated cells, indicating DNA fragmentation typical of apoptosis. Furthermore, Western blot analysis showed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 3,5-difluoro-4-nitrobenzoate serves as an important building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and reductions. The presence of fluorine atoms enhances the compound's reactivity and stability, making it suitable for further functionalization.

Table 1: Common Reactions Involving Methyl 3,5-Difluoro-4-Nitrobenzoate

| Reaction Type | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Substitution of fluorine with nucleophiles like amines or alcohols | Basic conditions |

| Reduction | Reduction of the nitro group to amine using reducing agents | Hydrogen gas in the presence of a catalyst |

| Esterification | Formation of esters with alcohols | Acidic conditions |

Medicinal Chemistry

Potential Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to methyl 3,5-difluoro-4-nitrobenzoate. For instance, derivatives have been investigated for their ability to inhibit viral RNA-dependent RNA polymerase activity, which is crucial for viral replication. This application highlights the compound's potential in drug discovery aimed at developing antiviral therapies.

Case Study: Antiviral Compound Development

A study demonstrated that modifications of methyl 3,5-difluoro-4-nitrobenzoate led to the creation of dual-target antiviral agents. These agents showed promising results against RNA viruses by inhibiting both viral replication and specific viral enzymes .

Materials Science

Use in Polymer Chemistry

The compound has been utilized in the development of specialty polymers and materials due to its unique structural properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Table 2: Properties of Polymers Modified with Methyl 3,5-Difluoro-4-Nitrobenzoate

| Property | Standard Polymer | Polymer with Methyl 3,5-Difluoro-4-Nitrobenzoate |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Chemical Resistance | Moderate | High |

| Mechanical Strength | Good | Improved |

Environmental Applications

Toxicity Studies

Research has indicated that methyl 3,5-difluoro-4-nitrobenzoate and its derivatives may exhibit varying levels of toxicity to aquatic organisms. Quantitative Structure-Activity Relationship (QSAR) models have been employed to assess these effects on organisms such as Tetrahymena pyriformis, providing insights into environmental safety and regulatory considerations .

Comparison with Similar Compounds

Methyl 2,5-Difluoro-4-Nitrobenzoate (CAS 924868-81-5)

- Molecular Formula: C₈H₅F₂NO₄ (identical to the target compound).

- Key Difference : Fluorine atoms at positions 2 and 5, with a nitro group at position 3.

- Impact : Altered electronic effects due to fluorine positioning may influence reactivity in nucleophilic substitution reactions compared to the 3,5-difluoro isomer .

Methyl 2-Fluoro-3-Nitrobenzoate (CAS 1000339-51-4)

Ethyl 3,5-Difluoro-4-Nitrobenzoate (Discontinued)

- Key Difference : Ethyl ester group instead of methyl.

- Impact : Longer alkyl chain increases lipophilicity, which could affect bioavailability in drug design applications .

Physicochemical Properties

Notes:

- The nitro group in Methyl 3,5-difluoro-4-nitrobenzoate contributes to its higher reactivity compared to the methoxy-substituted analog (CAS 329-45-3), which is more stable but less electrophilic .

- The absence of boiling point data for the target compound contrasts with Methyl 2,5-difluoro-4-nitrobenzoate, which has a high boiling point (318.3°C), likely due to stronger dipole interactions .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 3,5-difluoro-4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration and esterification steps. Starting from 3,5-difluorobenzoic acid, nitration at the para-position is achieved using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C). Subsequent esterification with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride yields the methyl ester. Optimization requires monitoring reaction kinetics via HPLC or TLC to minimize side products like over-nitrated derivatives. The CAS RN 1123172-88-2 confirms the compound’s identity .

Q. How can researchers characterize Methyl 3,5-difluoro-4-nitrobenzoate using spectroscopic techniques?

- Methodological Answer :

- NMR : and NMR are critical. The nitro group deshields adjacent protons, while fluorine atoms produce distinct splitting patterns. For , coupling constants between fluorine atoms at positions 3 and 5 can confirm substitution patterns.

- IR : Peaks near 1530 cm (asymmetric NO stretch) and 1730 cm (ester C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 232.033 (CHFNO). Reference databases like NIST Chemistry WebBook provide benchmarks for spectral interpretation .

Q. What are the key reactivity patterns of Methyl 3,5-difluoro-4-nitrobenzoate under basic or acidic conditions?

- Methodological Answer : The nitro group activates the aromatic ring toward nucleophilic substitution, particularly at the 4-position. Under acidic conditions (e.g., HSO), hydrolysis of the ester to 3,5-difluoro-4-nitrobenzoic acid occurs. In basic media (e.g., NaOH/MeOH), competing reactions like nitro group reduction may arise. Kinetic studies using pH-dependent UV-Vis spectroscopy can track reaction pathways .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular packing of Methyl 3,5-difluoro-4-nitrobenzoate?

- Methodological Answer : X-ray diffraction (XRD) with phase annealing (e.g., SHELX-90) is used to determine crystal structures. The nitro and ester groups influence hydrogen-bonding networks, which can be analyzed via graph set notation (e.g., Etter’s rules). For example, C=OH–C interactions may form chains or rings, affecting solubility and stability. Direct methods in SHELXS-90 improve phase determination for larger structures .

Q. How do fluorine substituents impact the electronic and steric properties of Methyl 3,5-difluoro-4-nitrobenzoate in catalysis?

- Methodological Answer : Fluorine’s electronegativity withdraws electron density, reducing the aromatic ring’s basicity. This enhances electrophilic substitution resistance but activates the ring toward SNAr reactions. Computational studies (DFT or AIM analysis) quantify Fukui indices to predict reactive sites. Experimentally, Hammett σ values for fluorine (~0.34) guide substituent effect modeling .

Q. What challenges arise in quantifying regioselectivity during functionalization of Methyl 3,5-difluoro-4-nitrobenzoate?

- Methodological Answer : Competing substitution at the 4-nitro vs. 3,5-fluoro positions requires controlled reaction design. For example, Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) may favor the nitro site due to stronger directing effects. Isotopic labeling (e.g., in nitro groups) paired with LC-MS/MS analysis tracks regiochemical outcomes .

Q. How can computational modeling predict the stability of Methyl 3,5-difluoro-4-nitrobenzoate derivatives?

- Methodological Answer : Molecular dynamics (MD) simulations assess thermodynamic stability by calculating Gibbs free energy changes () for derivative formation. QSAR models correlate substituent parameters (e.g., Hansch ) with experimental stability data. Software like Gaussian 16 optimizes geometries using B3LYP/6-31G(d) basis sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.